molecular formula C9H7F3O2 B164980 Methyl 2-(trifluoromethyl)benzoate CAS No. 344-96-7

Methyl 2-(trifluoromethyl)benzoate

Cat. No.: B164980
CAS No.: 344-96-7
M. Wt: 204.15 g/mol
InChI Key: JLCAMDSWNZBTEE-UHFFFAOYSA-N
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Description

Methyl 2-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H7F3O2. It is a derivative of benzoic acid, where the hydrogen atom in the ortho position is replaced by a trifluoromethyl group and the carboxyl group is esterified with methanol. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .

Safety and Hazards

“Methyl 2-(trifluoromethyl)benzoate” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area .

Future Directions

There are ongoing studies on the synthesis and reactions of “Methyl 2-(trifluoromethyl)benzoate”. For example, a new and efficient method has been developed for the synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles . Future research may focus on improving the synthesis process and exploring more reactions of this compound.

Mechanism of Action

Target of Action

Methyl 2-(trifluoromethyl)benzoate is a chemical compound with the molecular formula C9H7F3O2

Action Environment

The action environment of a compound refers to how environmental factors influence its action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can significantly impact a compound’s activity. Specific information about how these factors influence the action of this compound is currently unavailable .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(trifluoromethyl)benzoate can be synthesized through several methods. One common method involves the esterification of 2-(trifluoromethyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of more efficient and scalable processes. One such method includes the reaction of 2-(trifluoromethyl)benzoyl chloride with methanol in the presence of a base like pyridine. This method offers higher yields and is more suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Substituted trifluoromethyl derivatives.

    Reduction: 2-(trifluoromethyl)benzyl alcohol.

    Hydrolysis: 2-(trifluoromethyl)benzoic acid.

Comparison with Similar Compounds

  • Methyl 3-(trifluoromethyl)benzoate
  • Methyl 4-(trifluoromethyl)benzoate
  • 2-(trifluoromethyl)benzoic acid

Comparison: Methyl 2-(trifluoromethyl)benzoate is unique due to the position of the trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. Compared to its meta and para isomers, the ortho position allows for more steric hindrance and electronic effects, making it more reactive in certain chemical reactions . Additionally, the ortho isomer is often preferred in pharmaceutical applications due to its enhanced ability to interact with biological targets .

Properties

IUPAC Name

methyl 2-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c1-14-8(13)6-4-2-3-5-7(6)9(10,11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLCAMDSWNZBTEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20955947
Record name Methyl 2-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20955947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344-96-7
Record name Methyl 2-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20955947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-(Trifluoromethyl)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is the isolation of a stable benzene oxide metabolite from Methyl 2-(trifluoromethyl)benzoate significant?

A1: Benzene oxides are generally highly reactive intermediates in the metabolism of aromatic compounds. The research paper highlights the unusual stability of the benzene oxide metabolite formed from this compound during its metabolism by wood-rotting fungi (Phellinus species). [] This stability allowed researchers to isolate and characterize the metabolite, providing strong evidence for an initial arene epoxidation step in the fungal metabolism of this compound. [] This finding is significant because it offers insights into the mechanism of enzymatic ortho-hydroxylation, a crucial step in the biotransformation of various aromatic compounds.

Q2: What novel reactions were observed with the stable benzene oxide metabolite of this compound?

A2: The unusual stability of the isolated benzene oxide metabolite allowed researchers to observe several interesting reactions. These included: []

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